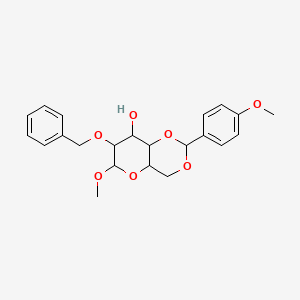![molecular formula C29H37NO4 B15020632 3-[(3,5-DI-Tert-butyl-4-hydroxyphenyl)[4-(dimethylamino)phenyl]methyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B15020632.png)
3-[(3,5-DI-Tert-butyl-4-hydroxyphenyl)[4-(dimethylamino)phenyl]methyl]-4-hydroxy-6-methyl-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3,5-DI-Tert-butyl-4-hydroxyphenyl)[4-(dimethylamino)phenyl]methyl]-4-hydroxy-6-methyl-2H-pyran-2-one is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of multiple functional groups, including tert-butyl, hydroxyphenyl, dimethylamino, and pyranone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-DI-Tert-butyl-4-hydroxyphenyl)[4-(dimethylamino)phenyl]methyl]-4-hydroxy-6-methyl-2H-pyran-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the hydroxyphenyl intermediate: This step involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with a suitable reagent to form the hydroxyphenyl intermediate.
Introduction of the dimethylamino group: The hydroxyphenyl intermediate is then reacted with a dimethylamine source under controlled conditions to introduce the dimethylamino group.
Cyclization to form the pyranone ring: The final step involves the cyclization of the intermediate compound to form the pyranone ring, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and advanced purification techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
3-[(3,5-DI-Tert-butyl-4-hydroxyphenyl)[4-(dimethylamino)phenyl]methyl]-4-hydroxy-6-methyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl and pyranone moieties.
Reduction: Reduction reactions can occur at the carbonyl group of the pyranone ring.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
3-[(3,5-DI-Tert-butyl-4-hydroxyphenyl)[4-(dimethylamino)phenyl]methyl]-4-hydroxy-6-methyl-2H-pyran-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of oxidative stress-related diseases.
Industry: It is used as an additive in polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 3-[(3,5-DI-Tert-butyl-4-hydroxyphenyl)[4-(dimethylamino)phenyl]methyl]-4-hydroxy-6-methyl-2H-pyran-2-one involves its interaction with molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. It may also modulate signaling pathways involved in inflammation and cell survival.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid: Known for its antioxidant properties and used in similar applications.
Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: Another antioxidant compound with similar structural features.
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: Used as a polymeric stabilizer and antioxidant.
Uniqueness
3-[(3,5-DI-Tert-butyl-4-hydroxyphenyl)[4-(dimethylamino)phenyl]methyl]-4-hydroxy-6-methyl-2H-pyran-2-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C29H37NO4 |
|---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
3-[(3,5-ditert-butyl-4-hydroxyphenyl)-[4-(dimethylamino)phenyl]methyl]-4-hydroxy-6-methylpyran-2-one |
InChI |
InChI=1S/C29H37NO4/c1-17-14-23(31)25(27(33)34-17)24(18-10-12-20(13-11-18)30(8)9)19-15-21(28(2,3)4)26(32)22(16-19)29(5,6)7/h10-16,24,31-32H,1-9H3 |
InChI Key |
HQIDMHUMELDAAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(C2=CC=C(C=C2)N(C)C)C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(3-methoxyphenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B15020550.png)

![4-(2-Nitrophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B15020556.png)
![2-(4-bromophenoxy)-N'-[(E)-(2-nitrophenyl)methylidene]propanehydrazide](/img/structure/B15020561.png)
![5-(3-bromophenyl)-1-methyl-N-[4-(trifluoromethyl)benzyl]-1H-imidazol-2-amine](/img/structure/B15020588.png)
![2-(2,5-dimethylphenyl)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B15020591.png)
![(3E)-3-{2-[(2-aminophenyl)carbonyl]hydrazinylidene}-N-(3-chloro-2-methylphenyl)butanamide](/img/structure/B15020596.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2-hydroxy-4-methylphenyl)methylidene]acetohydrazide](/img/structure/B15020608.png)

![N'-[(E)-(3-Bromophenyl)methylidene]-2-[(2,6-dibromo-4-methylphenyl)amino]acetohydrazide](/img/structure/B15020627.png)
![N-{3-(benzylsulfanyl)-1-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-1-oxopropan-2-yl}-3,5-dinitrobenzamide (non-preferred name)](/img/structure/B15020637.png)
![N-(4-acetylphenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B15020639.png)
![5-{[5-(2,5-Dimethyl-3-nitrophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B15020641.png)
![6-Phenyl-2-[4-(propan-2-yl)benzyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B15020652.png)
